molecular formula C12H24 B045066 Cyclododecane CAS No. 294-62-2

Cyclododecane

Cat. No. B045066
CAS RN: 294-62-2
M. Wt: 168.32 g/mol
InChI Key: DDTBPAQBQHZRDW-UHFFFAOYSA-N
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Description

Cyclododecane is a solid cyclic hydrocarbon with the molecular formula C12H24. It is noteworthy for its sublimation at room temperature, making it a unique material with applications in conservation and material science. The compound has been increasingly used as a temporary consolidant for a variety of weak or friable materials due to its physical behavior and working properties when applied as a solid and in solution to both porous and nonporous substrates (Stein, Kimmel, Marincola, & Klemm, 2000).

Synthesis Analysis

The synthesis of cyclododecane and its derivatives involves complex chemical processes. For instance, cyclododecane derivatives have been synthesized through various chemical reactions, demonstrating the compound's versatility and the interest in its modified forms for enhanced properties and applications (Liaw & Liaw, 1999).

Molecular Structure Analysis

The molecular structure of cyclododecane has been elucidated through electron diffraction and molecular mechanics calculations, revealing a preference for a D4 symmetry over the D2d model. This insight into its molecular structure helps understand its physical and chemical properties better (Atavin, Mastryukov, Allinger, Almenningen, & Seip, 1989).

Chemical Reactions and Properties

Cyclododecane's chemical reactions and properties have been a subject of interest, particularly in its use as a reversible contrast enhancer for terahertz imaging of frescos, showcasing its potential in non-invasive analysis techniques in the field of cultural heritage conservation (Jackson, Owen, Walker, Bowen, Giovannacci, Martos-Levif, & Detalle, 2015).

Physical Properties Analysis

Studies have focused on the physical properties of cyclododecane, such as its sublimation behavior, which is particularly useful in conservation for temporary applications on stone substrates without leaving detectable residues. This property significantly contributes to its utility as a temporary consolidant (Stein, Kimmel, Marincola, & Klemm, 2000).

Safety And Hazards

Cyclododecane may cause long-lasting harmful effects to aquatic life . It is persistent in the environment, as it does not biodegrade easily . It is lipophilic, usually present in the environment as adsorbed on the surface of soil particles . It has the potential to bioaccumulate .

properties

IUPAC Name

cyclododecane
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InChI

InChI=1S/C12H24/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-12H2
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InChI Key

DDTBPAQBQHZRDW-UHFFFAOYSA-N
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Canonical SMILES

C1CCCCCCCCCCC1
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Molecular Formula

C12H24
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DSSTOX Substance ID

DTXSID9021552
Record name Cyclododecane
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Molecular Weight

168.32 g/mol
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Physical Description

Colorless crystals; [MSDSonline]
Record name Cyclododecane
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Boiling Point

247 °C
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Solubility

Insoluble in water; very soluble in alcohol, ethyl ether
Record name CYCLODODECANE
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Density

0.82 g/cu cm at 80 °C
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Vapor Pressure

0.03 [mmHg], 0.0295 mm Hg at 25 °C
Record name Cyclododecane
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Product Name

Cyclododecane

Color/Form

Needles from alcohol

CAS RN

294-62-2
Record name Cyclododecane
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Melting Point

60.4 °C
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Synthesis routes and methods I

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclododecane in a round-bottomed flask having an attached reflux condenser. Air at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclododecanol is obtained at a selectivity of 18% and cyclododecanone at a selectivity of 42%, at a cyclododecane conversion rate of 47%.
Quantity
2 mmol
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reactant
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4 mmol
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Synthesis routes and methods II

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclododecane in a round-bottomed flask having an attached reflux condenser. Oxygen at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclododecanol is obtained at a selectivity of 17% and cyclododecanone at a selectivity of 43%, at a cyclododecane conversion rate of 49%.
Quantity
2 mmol
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reactant
Reaction Step One
Quantity
4 mmol
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Synthesis routes and methods III

Procedure details

For the dialysis cell experiments, the Nafion* membrane was routinely prepared by boiling for 0.5 hr. in 10% nitric acid, then boiling briefly in distilled water. For the flow reactor, the membrane tubing was initially prepared by flushing both "tubes" with 10% nitric acid at 60°. Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes") at the conclusion of each reaction. For the reactions utilizing cyclohexane, flow in both "tubes" was provided by a calibrated syringe pump. For the reactions with cyclododecane, hydrocarbon flow was provided by pressuring a heated metal cylinder containing the molten ketone-hydrocarbon mixture to 5-10 psi with dry nitrogen, and allowing the mixture to exit through a dip tube and metering valve.
[Compound]
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Nafion
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclododecane
Reactant of Route 2
Cyclododecane
Reactant of Route 3
Cyclododecane
Reactant of Route 4
Cyclododecane
Reactant of Route 5
Cyclododecane
Reactant of Route 6
Cyclododecane

Citations

For This Compound
6,350
Citations
R Stein, J Kimmel, M Marincola… - Journal of the American …, 2000 - Taylor & Francis
… cyclododecane when applied as a solid and in solution to both porous and nonporous substrates. Melted cyclododecane … extent of sublimation of cyclododecane from both porous and …
Number of citations: 46 www.tandfonline.com
S Rowe, C Rozeik - Studies in Conservation, 2008 - Taylor & Francis
… Cyclododecane was introduced to conservation in 1995 and … This paper describes the ways in which cyclododecane has … themselves against inhalation of cyclododecane until more is …
Number of citations: 54 www.tandfonline.com
D Keynan, S Eyb-Green - 2000 - cool.culturalheritage.org
… increasing interest in the use of cyclododecane in our field. … on the use of cyclododecane with modern papers and media. … We are hoping that others studying the use of cyclododecane …
Number of citations: 12 cool.culturalheritage.org
FAL Anet, TN Rawdah - Journal of the American Chemical Society, 1978 - ACS Publications
Iterative force-field calculations have been carried out on cyclododecane (1). The (strain energy) barrier for pseudo-rotation of the lowestenergy [3333] conformationof 1 is calculated to …
Number of citations: 59 pubs.acs.org
HF Dos Santos, ML Franco… - … Journal of Quantum …, 2012 - Wiley Online Library
We report MP4(SDTQ) and CCSD(T) ab initio temperature‐dependent conformational populations for a series of cycloalkanes with increasing ring size, cycloundecane (11‐C), …
Number of citations: 10 onlinelibrary.wiley.com
H Gotō - Tetrahedron, 1992 - Elsevier
… distances have been evaluated for a few conformer and saddle points of cyclododecane. … Advantages and limitations will be illustrated below by using cyclododecane and …
Number of citations: 12 www.sciencedirect.com
EG Atavin, VS Mastryukov, NL Allinger… - Journal of Molecular …, 1989 - Elsevier
The molecular structure of cyclododecane has been studied at 120C using gas phase electron diffraction assisted by molecular mechanics calculations. Two models suggested earlier …
Number of citations: 21 www.sciencedirect.com
藤田真作, 野崎一 - Journal of Synthetic Organic Chemistry, Japan, 1971 - jstage.jst.go.jp
… ( b ) Cyclododecane-1, … 二 つ ロ フ ラス コに,cyclododecane-1,5-diol20.09(0.10mol)を … 業 的 に生 産 され てい るcyclododecane-1',5', 96-trieneよ り出 発 し,9かboraperhydrophenaleneを …
Number of citations: 3 www.jstage.jst.go.jp
I Brückle, J Thornton, K Nichols… - Journal of the American …, 1999 - Taylor & Francis
Cyclododecane, a volatile cyclic alkane (C 12 H 24 ), was recently introduced to the conservation field as a temporary consolidant or masking material with suggested uses in paintings, …
Number of citations: 76 www.tandfonline.com
CM Pohl, G Hodgins, RJ Speakman… - Journal of the American …, 2009 - Taylor & Francis
… with cyclododecane produced the same results as for untreated samples. While the study does not demonstrate that residues are absent from cyclododecane-… to reduce cyclododecane …
Number of citations: 12 www.tandfonline.com

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